4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-5-nitrophenylboronic acid and pinacol.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the formation of the boronate ester.
Catalysts: A palladium catalyst is often used to enhance the reaction efficiency.
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: This method allows for precise control over reaction parameters, leading to higher efficiency and safety.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).
Major Products
Cross-Coupling Products: Biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals.
Oxidation Products: Boronic acids and esters.
Reduction Products: Amino derivatives of the original compound.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and materials science for creating polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
Activation: The palladium catalyst activates the boronate ester and the halide.
Transmetalation: The activated species undergo transmetalation, forming a palladium complex.
Reductive Elimination: The complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions but lacks the nitro and methyl substituents.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the nitro and methyl groups on the phenyl ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the nitro group can also influence the electronic properties, making it suitable for specific applications where other boronic esters might not be as effective.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9-6-10(8-11(7-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRQSAUSKGAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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